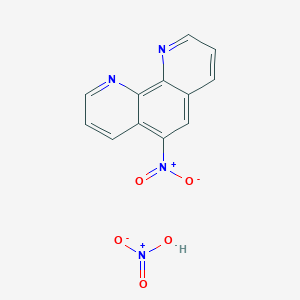

Nitric acid;5-nitro-1,10-phenanthroline

Beschreibung

Contextualization of 1,10-Phenanthroline (B135089) Ligands in Coordination and Supramolecular Chemistry

1,10-Phenanthroline (phen) is a cornerstone ligand in the fields of coordination and supramolecular chemistry. acs.org Its rigid, planar, and aromatic structure, combined with the bidentate chelating capacity of its two nitrogen atoms, allows it to form highly stable complexes with a vast range of metal ions. acs.orgrsc.orgwikipedia.orgwikipedia.org This versatility has made phenanthroline and its derivatives indispensable tools for constructing complex molecular architectures, including luminescent materials, catalytic systems, and elegant supramolecular assemblies like rotaxanes and catenanes. acs.orgrsc.org The robustness of the phenanthroline scaffold provides a reliable platform for creating polyfunctional arrays by attaching various functional groups at its eight available positions. acs.org These complexes are explored in numerous applications, from sensors and dye-sensitized solar cells to bioinorganic chemistry, where they can interact with biological molecules like DNA. acs.orgwikipedia.org

Significance of Nitro Functionalization in Phenanthroline Chemistry and its Influence on Electronic Properties

The introduction of a nitro (NO₂) group onto the 1,10-phenanthroline backbone, specifically at the 5-position, significantly alters the molecule's electronic properties and reactivity. The nitro group is strongly electron-withdrawing, which enhances the π-acidity of the ligand. cymitquimica.com This electronic modification influences the stability and redox properties of the metal complexes it forms. cymitquimica.comguidechem.com For instance, the ferrous complex of 5-nitro-1,10-phenanthroline (B1664666), known as nitroferroin, is utilized as a high-potential oxidation-reduction indicator (1.25 volts), a direct consequence of the nitro group's electronic influence. acs.org Furthermore, this functionalization is crucial for some of the compound's observed biological activities, where the nitro group is essential for its mechanism of action. nih.govrutgers.edu

Identification of the Research Gap and Unique Aspects Pertaining to "Nitric acid; 5-nitro-1,10-phenanthroline" as a Chemical Entity or Intermediate

The designation "Nitric acid; 5-nitro-1,10-phenanthroline" typically refers to the chemical compound 5-nitro-1,10-phenanthroline (CAS No. 4199-88-6), with the "nitric acid" component alluding to its synthesis. guidechem.comnih.gov The compound is prepared by the direct nitration of 1,10-phenanthroline using a mixture of fuming nitric acid and concentrated sulfuric acid. guidechem.comacs.org Therefore, it is not a distinct co-crystal or mixture but rather the product of a specific and crucial reaction.

While extensively studied as a ligand and indicator, research gaps remain. A primary area of ongoing research is the expansion of its applications in materials science, where it can serve as a building block for functional polymers or metal-organic frameworks (MOFs). cymitquimica.comchemicalbook.com Its unique properties also position it as a valuable intermediate for synthesizing other 5-substituted phenanthrolines, such as 5-amino-1,10-phenanthroline, opening avenues for further functionalization. chemicalbook.comrsc.org A particularly unique aspect is its dual-action mechanism against Mycobacterium tuberculosis, where it not only acts directly on the bacterium but also modulates the host's cellular machinery to kill the pathogen. nih.govrutgers.edu This multifaceted activity distinguishes it from many other antimicrobial compounds.

Overview of Major Academic Research Themes and Methodologies Applied to the Compound

Academic research on 5-nitro-1,10-phenanthroline is multifaceted, encompassing several key themes. A significant body of work has focused on optimizing its synthesis, with studies aiming to improve the yield of the direct nitration reaction, which was historically as low as 60% but has been improved to 90% or better. acs.org

In coordination chemistry , the compound is primarily investigated as a ligand. guidechem.comchemicalbook.com Research involves the synthesis and characterization of its metal complexes, with a notable focus on its iron(II) complex, nitroferroin, for its application as a redox indicator in analytical chemistry. acs.orgchemicalbook.com

Bioinorganic and medicinal chemistry represent another major research front. Studies have explored the antimicrobial properties of 5-nitro-1,10-phenanthroline, particularly its potent activity against Mycobacterium tuberculosis and Clostridium difficile. cymitquimica.comnih.govrutgers.edu Research in this area investigates its mechanism of action, structure-activity relationships, and potential as a lead compound for new therapeutics. nih.govrutgers.edu Platinum complexes of the compound have also been evaluated for their cytotoxicity against leukemia cells. chemicalbook.comsigmaaldrich.com

The primary methodologies employed in studying this compound include:

Synthesis: Direct nitration of 1,10-phenanthroline is the standard method. guidechem.comacs.org The precursor, 1,10-phenanthroline, can be prepared via Skraup reactions. wikipedia.orgacs.orgyoutube.com

Spectroscopy: UV-Visible spectroscopy is used to study its electronic properties and complex formation, while NMR spectroscopy helps in structural elucidation. mdpi.comresearchgate.net

Electrochemistry: Techniques like cyclic voltammetry are used to study the redox behavior of its metal complexes. rsc.org

X-ray Crystallography: This method is used to determine the precise three-dimensional structures of its crystals and its metal complexes. mdpi.com

Data Tables

Table 1: Chemical and Physical Properties of 5-Nitro-1,10-phenanthroline

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₇N₃O₂ | guidechem.comsigmaaldrich.com |

| Molecular Weight | 225.20 g/mol | sigmaaldrich.com |

| Appearance | Light yellow to orange crystalline powder | guidechem.comchemicalbook.comsigmaaldrich.com |

| Melting Point | 197-198 °C; 202-204 °C (lit.) | acs.orgsigmaaldrich.com |

| CAS Number | 4199-88-6 | guidechem.com |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) (50 mg/mL) | guidechem.comsigmaaldrich.com |

| InChIKey | PDDBTWXLNJNICS-UHFFFAOYSA-N | guidechem.comsigmaaldrich.com |

Table 2: Representative Synthesis of 5-Nitro-1,10-phenanthroline

| Parameter | Details | Source(s) |

| Starting Material | 1,10-phenanthroline or its monohydrate | acs.org |

| Reagents | Fuming nitric acid, Concentrated sulfuric acid | guidechem.comacs.org |

| Reaction Temperature | 160-170 °C | guidechem.comacs.org |

| Reaction Time | ~30 minutes to 3 hours | guidechem.comacs.org |

| Work-up | Dilution with ice water, neutralization to pH ~3 | guidechem.com |

| Product Appearance | Light yellow crystalline compound | acs.org |

| Reported Yield | 90-95% | acs.org |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

654643-03-5 |

|---|---|

Molekularformel |

C12H8N4O5 |

Molekulargewicht |

288.22 g/mol |

IUPAC-Name |

nitric acid;5-nitro-1,10-phenanthroline |

InChI |

InChI=1S/C12H7N3O2.HNO3/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;2-1(3)4/h1-7H;(H,2,3,4) |

InChI-Schlüssel |

XOQGFSFXHIFIEP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[N+](=O)(O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Nitro 1,10 Phenanthroline and Its Nitric Acid Interactions

Strategies for the Direct Nitration of 1,10-Phenanthroline (B135089)

The most common and exceptional route to 5-nitro-1,10-phenanthroline (B1664666) is the direct nitration of 1,10-phenanthroline using a mixture of concentrated nitric acid and sulfuric acid. nih.gov While many 5-substituted phenanthrolines are typically prepared using a Skraup synthesis involving an appropriately substituted 8-aminoquinoline, the 5-nitro derivative is readily formed via direct electrophilic attack on the parent heterocycle. nih.gov

The nitration of 1,10-phenanthroline is highly regioselective, yielding the 5-nitro derivative as the major product. This selectivity is governed by the electronic properties of the phenanthroline ring system. The nitrogen atoms at positions 1 and 10 are electron-withdrawing, deactivating the heterocyclic rings towards electrophilic attack. However, the central benzene (B151609) ring, particularly the C-5 and C-6 positions, remains the most electron-rich part of the molecule and is thus the primary site for electrophilic substitution. The reaction proceeds by the attack of the nitronium ion (NO₂⁺), generated in the acidic mixture, on the 5-position of the phenanthroline ring.

Early procedures for the nitration of 1,10-phenanthroline reported relatively low yields of around 60%. nih.gov Subsequent research focused on optimizing reaction conditions to significantly improve both the yield and purity of the final product. Key modifications include precise temperature control and adjustment of reaction time. By maintaining the reaction temperature so that it approaches but does not exceed 170°C, and extending the stirring period, yields can be increased to 90% or higher. nih.gov Using moderate quantities of the 1,10-phenanthroline starting material has been shown to produce the best results, with some preparations reaching yields of approximately 95%. nih.gov The resulting 5-nitro-1,10-phenanthroline is a light yellow crystalline solid with a melting point of 197-198°C. nih.gov

| Parameter | Original Method | Improved Method | Reference |

|---|---|---|---|

| Yield | 60% | 90-95% | nih.gov |

| Temperature | Not specified/less controlled | 165-170°C (not to exceed 170°C) | nih.gov |

| Product Melting Point | Not specified | 197-198°C | nih.gov |

During the direct nitration of 1,10-phenanthroline, the formation of side products can occur, primarily 1,10-phenanthroline-5,6-quinone. nih.gov This quinone is a yellow, plate-like crystalline compound with a melting point of 256-257°C. nih.gov Its formation is a result of the strong oxidizing conditions of the nitrating mixture. Careful control of the reaction temperature is crucial to minimize the formation of this and other potential byproducts. nih.gov Attempts to produce a 5,6-dinitro derivative through this direct nitration method have been reported as unsuccessful. nih.gov The optimized conditions, particularly maintaining the temperature below 170°C, favor the desired mononitration at the 5-position and suppress over-oxidation to the quinone. nih.gov

Preparation of 5-Nitro-1,10-phenanthroline Derivatives via Alternative Synthetic Routes

While direct nitration is the predominant method for synthesizing 5-nitro-1,10-phenanthroline, other pathways involving functionalized phenanthroline precursors are chemically relevant, particularly for creating a wider range of derivatives.

The synthesis of 5-nitro-1,10-phenanthroline generally does not start from an oxidized precursor like 1,10-phenanthroline-5,6-dione (B1662461). Instead, the relationship is typically reversed. The preparation of 1,10-phenanthroline-5,6-dione is achieved through the oxidation of 1,10-phenanthroline with a mixture of nitric and sulfuric acids, often in the presence of potassium bromide. chemicalbook.comwikipedia.org In this process, 5-nitro-1,10-phenanthroline is a key intermediate. wikipedia.org One reported synthetic route to the dione (B5365651) explicitly involves the nitration of 1,10-phenanthroline to get 5-nitro-1,10-phenanthroline, which is then reduced to 5-amino-1,10-phenanthroline, followed by oxidation to yield the final 1,10-phenanthroline-5,6-dione. google.com

The synthesis of 5-nitro-1,10-phenanthroline from other 5-substituted phenanthrolines is not the preferred industrial route but represents a valid theoretical pathway. For instance, 5-amino-1,10-phenanthroline serves as a common derivative synthesized from 5-nitro-1,10-phenanthroline via reduction. google.comthermofisher.com The reverse reaction, converting the 5-amino group to a 5-nitro group, could potentially be achieved through diazotization of the amine followed by a Sandmeyer-type reaction, though specific literature for this transformation on the phenanthroline core is not prominent. Similarly, starting from a 5-halo-1,10-phenanthroline and performing a nucleophilic aromatic substitution with a nitrite (B80452) salt could also be envisioned as a potential, though less common, synthetic strategy.

Formation Mechanisms of Acid Adducts and Salts Involving Nitric Acid

The interaction between 5-nitro-1,10-phenanthroline and nitric acid is characterized by the formation of acid-base adducts and salts. This process is governed by the basic nature of the nitrogen atoms within the 1,10-phenanthroline heterocyclic system and the strong acidic properties of nitric acid. The presence of the electron-withdrawing nitro group at the 5-position modulates the basicity of the phenanthroline core, yet the nitrogen atoms retain sufficient basic character to react with strong mineral acids. gfschemicals.com

The formation of these salts is a fundamental reaction that is implicit in the synthesis of 5-nitro-1,10-phenanthroline itself, which occurs under strongly acidic conditions. guidechem.comechemi.com In this environment, the phenanthroline molecule, whether nitrated or not, exists in a protonated state as a salt.

Protonation Pathways of 5-Nitro-1,10-phenanthroline by Nitric Acid

The 1,10-phenanthroline molecule possesses two tertiary nitrogen atoms, both of which can act as proton acceptors (Brønsted-Lowry bases). gfschemicals.com In the presence of a strong acid like nitric acid (HNO₃), these nitrogen atoms are readily protonated. This acid-base reaction results in the formation of a 5-nitro-1,10-phenanthrolinium cation and a nitrate (B79036) anion (NO₃⁻).

The primary protonation pathway involves the transfer of a proton from nitric acid to one of the nitrogen atoms of the phenanthroline ring system.

Reaction: C₁₂H₇N₃O₂ + HNO₃ ⇌ [C₁₂H₈N₃O₂]⁺NO₃⁻

While both nitrogen atoms are potential sites for protonation, the first protonation occurs readily. The introduction of the electron-withdrawing nitro group (-NO₂) at the 5-position decreases the electron density on the aromatic rings, thereby reducing the basicity of the nitrogen atoms compared to the unsubstituted 1,10-phenanthroline. gfschemicals.com Despite this reduction in basicity, 5-nitro-1,10-phenanthroline is still a sufficiently strong base to be protonated by nitric acid.

In the context of the electrophilic nitration of 1,10-phenanthroline to produce 5-nitro-1,10-phenanthroline, the reaction is carried out in a mixture of concentrated sulfuric acid and nitric acid. guidechem.comresearchgate.net Under these super-acidic conditions, the nitric acid itself is protonated by the stronger sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. rsc.org The 1,10-phenanthroline substrate is fully protonated in this medium, and the nitration occurs on the resulting phenanthrolinium ion.

Crystalline Salt Formation Methodologies

The formation of a crystalline salt, specifically 5-nitro-1,10-phenanthrolinium nitrate, can be achieved through several methodologies. These methods are standard procedures for creating salts from a basic organic compound and an acid.

A common method involves the direct reaction of the isolated 5-nitro-1,10-phenanthroline base with nitric acid. The general steps are outlined below:

Dissolution : The purified 5-nitro-1,10-phenanthroline, which is a light yellow crystalline solid, is dissolved in a suitable solvent, such as ethanol (B145695). acs.orgsigmaaldrich.com

Acidification : A stoichiometric amount of nitric acid, often diluted in the same solvent, is added to the solution of the base. The reaction mixture may be gently warmed to ensure complete reaction.

Crystallization : The resulting salt solution is cooled slowly to allow for the formation of crystals. If the salt is insoluble in the chosen solvent, it will precipitate upon formation. The process can be aided by techniques such as evaporation of the solvent or the addition of a less polar co-solvent to reduce the solubility of the salt.

Isolation : The crystalline salt is then isolated by filtration, washed with a small amount of cold solvent to remove any residual acid or unreacted starting material, and dried. echemi.com

An alternative method is inherent in the synthesis of 5-nitro-1,10-phenanthroline. During the work-up of the nitration reaction, the product exists as a mixture of nitrate and sulfate (B86663) salts in the acidic solution. guidechem.comechemi.com Before neutralization to precipitate the free base, it is possible to selectively crystallize the nitrate salt by carefully adjusting the conditions, such as temperature and concentration, although this is not the typical procedure for isolating the base.

The table below summarizes the reactants and conditions for a typical synthesis that proceeds via the formation of the protonated salt in the reaction medium.

| Reactant | Reagent | Conditions | Product Form in situ | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline | Concentrated Nitric Acid (HNO₃) & Concentrated Sulfuric Acid (H₂SO₄) | Heating at 150-170°C for several hours | 5-nitro-1,10-phenanthrolinium salt | acs.org, guidechem.com |

While specific crystallographic data for the simple 5-nitro-1,10-phenanthrolinium nitrate salt is not widely reported in the provided search results, the formation of crystalline metal complexes involving 1,10-phenanthroline and nitrate anions is well-documented, demonstrating the ability of the phenanthroline-nitrate system to form stable, crystalline lattices. researchgate.net The product 5-nitro-1,10-phenanthroline itself is described as a crystalline solid. sigmaaldrich.comsigmaaldrich.com

Advanced Characterization Techniques and Structural Analysis Methodologies

Application of X-ray Diffraction in Structural Elucidation

X-ray diffraction is the quintessential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray crystallography affords a detailed view of the molecular architecture. In the case of 5-nitro-1,10-phenanthrolinium nitrate (B79036), this technique would confirm the protonation of one of the nitrogen atoms on the phenanthroline ring by nitric acid, resulting in the formation of a 5-nitro-1,10-phenanthrolinium cation and a nitrate anion.

While the specific crystal structure for 5-nitro-1,10-phenanthrolinium nitrate is not detailed in the surveyed literature, analysis of closely related structures provides significant insight. For instance, the crystal structure of 1,10-phenanthrolinium in a co-crystal salt hydrate (B1144303) reveals that the cation is protonated at one nitrogen atom. nih.gov This protonated nitrogen then participates in hydrogen bonding. nih.gov Similarly, studies on metal complexes containing 1,10-phenanthroline (B135089) and nitrate ligands, such as a neodymium(III) complex, provide valuable data on the coordination environment and bond parameters. crystallography.net

The structural analysis of derivatives like 6-nitro-1,10-phenanthrolin-5-amine further illustrates the power of this technique, providing precise data on the molecular geometry and the orientation of the nitro group relative to the phenanthroline plane. researchgate.net In this derivative, the nitro group is twisted from the rest of the molecule by 23.75 (14)°. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related Compound, 6-Nitro-1,10-phenanthrolin-5-amine

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₈N₄O₂ | researchgate.net |

| Formula Weight (M) | 240.22 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 14.265 (8) | researchgate.net |

| b (Å) | 8.060 (4) | researchgate.net |

| c (Å) | 17.564 (9) | researchgate.net |

| Volume (ų) | 2019 (2) | researchgate.net |

| Z | 8 | researchgate.net |

| Density (calculated) (Mg m⁻³) | 1.58 | researchgate.net |

The formation of the salt between 5-nitro-1,10-phenanthroline (B1664666) and nitric acid gives rise to a supramolecular assembly governed primarily by hydrogen bonding. semanticscholar.org In the solid state, the protonated nitrogen of the 5-nitro-1,10-phenanthrolinium cation (N⁺-H) acts as a hydrogen-bond donor, while the oxygen atoms of the nitrate anion (NO₃⁻) serve as hydrogen-bond acceptors. This interaction is expected to result in a network of N⁺-H···O hydrogen bonds, which are critical in defining the crystal packing.

Spectroscopic Methodologies for Structural Confirmation and Electronic Properties

Spectroscopic techniques are vital for confirming the molecular structure in bulk samples and for probing the electronic environment of the molecule.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For 5-nitro-1,10-phenanthrolinium nitrate, NMR is particularly useful for confirming protonation. The protonation of a nitrogen atom in the phenanthroline ring causes a significant deshielding effect on the nearby protons and carbons. researchgate.net

In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of the phenanthrolinium cation would be expected to shift downfield (to a higher ppm value) compared to the neutral 5-nitro-1,10-phenanthroline molecule. researchgate.net This is due to the decrease in electron density upon the introduction of a positive charge. The electron-withdrawing nature of the nitro group further influences the chemical shifts. The seven unique protons on the asymmetric ring system would display complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.

Similarly, in the ¹³C NMR spectrum, the carbon atoms, especially C-2, C-9, and those on the central ring, would experience downfield shifts upon protonation. The presence and location of signals confirm the carbon skeleton and the electronic effects of the substituents. While specific spectral data for the nitric acid salt is not available in the cited literature, spectra for the parent 5-nitro-1,10-phenanthroline are available for reference. chemicalbook.comchemicalbook.com

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For 5-nitro-1,10-phenanthrolinium nitrate, these spectra provide clear evidence for the key components of the compound.

The presence of the nitro group (NO₂) is confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching modes. acs.org The phenanthroline backbone is characterized by a series of bands due to C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending. rsc.org Upon protonation and complexation, these ring vibration frequencies are known to shift, confirming the interaction at the nitrogen atoms. rsc.org A crucial feature in the IR spectrum of the nitric acid salt would be a very strong, broad band associated with the nitrate anion (NO₃⁻). The formation of the N⁺-H bond would also give rise to a characteristic stretching vibration.

Table 2: Characteristic IR and Raman Vibrational Modes for 5-Nitro-1,10-phenanthrolinium Nitrate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference |

| Asymmetric NO₂ Stretch | ~1535 ± 30 | Nitro (NO₂) | acs.org |

| Symmetric NO₂ Stretch | ~1400 ± 40 | Nitro (NO₂) | acs.org |

| C=C / C=N Ring Stretches | ~1500 - 1620 | Phenanthroline Ring | rsc.org |

| Nitrate Anion (ν₃) | ~1350 - 1380 (very strong) | Nitrate (NO₃⁻) | researchgate.net |

| C-H Bending | ~700 - 900 | Aromatic C-H | rsc.org |

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. libretexts.org The spectrum of 5-nitro-1,10-phenanthroline is characterized by intense absorptions in the UV region, which are primarily due to π→π* electronic transitions within the conjugated aromatic system of the phenanthroline rings. dergipark.org.trglobaljournals.org Less intense n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, also occur. dergipark.org.trglobaljournals.org The presence of the electron-withdrawing nitro group modifies the energy of these transitions compared to the unsubstituted 1,10-phenanthroline. researchgate.net

Table 3: Illustrative UV-Vis Absorption Maxima (λmax) for Metal-Phenanthroline Complexes

| Complex | λmax (nm) | Type of Transition | Reference |

| [Fe(Phen)]³⁺ | 315.50 | π→π* / n→π | dergipark.org.tr |

| [Ni(Phen)]²⁺ | 325.00 | π→π / n→π | dergipark.org.tr |

| [Zn(Phen)]²⁺ | 315.00 | π→π / n→π | dergipark.org.tr |

| 1,10-phenanthroline | ~232, ~265 | π→π | globaljournals.org |

Note: Data for unsubstituted 1,10-phenanthroline (Phen) complexes are used for illustration.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., MALDI-TOF)

Mass spectrometry is a fundamental analytical technique for determining the molecular mass and elucidating the structure of Nitric acid;5-nitro-1,10-phenanthroline. The compound has a molecular formula of C₁₂H₇N₃O₂ and a molecular weight of approximately 225.21 g/mol sielc.comthermofisher.combiosynth.com. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly useful for the analysis of such organic molecules utoronto.canih.gov.

In MALDI-TOF analysis, the sample is co-crystallized with a matrix material that absorbs laser energy. nih.gov This process facilitates the soft ionization of the analyte, predominantly forming singly charged ions, which are then separated based on their mass-to-charge ratio (m/z) utoronto.ca. Predicted m/z values for various adducts of 5-nitro-1,10-phenanthroline have been calculated and are crucial for interpreting mass spectra. uni.lu

Table 1: Predicted Mass-to-Charge Ratios (m/z) for 5-nitro-1,10-phenanthroline Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.06111 |

| [M+Na]⁺ | 248.04305 |

| [M-H]⁻ | 224.04655 |

| [M+NH₄]⁺ | 243.08765 |

| [M+K]⁺ | 264.01699 |

| [M]⁺ | 225.05328 |

| Data sourced from PubChemLite. uni.lu |

Fragmentation analysis provides deeper structural insights. For nitro-substituted aromatic compounds like 5-nitro-1,10-phenanthroline, the fragmentation pattern can be distinctive. Studies on similar nitro-containing molecules using MALDI-TOF have shown that the UV laser can induce photochemical decomposition of the nitro group. researchgate.netnih.gov This specific fragmentation can serve as an unambiguous identifier for the presence of a nitrotyrosine, even though it may complicate the resulting spectrum. researchgate.net Mechanistic studies on 5-nitro-1,10-phenanthroline have identified metabolites such as 1,10-phenanthroline and 1,10-phenanthrolin-5-amine, the identification of which would rely on mass spectrometry to confirm their molecular weights and fragmentation patterns. nih.gov

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatographic techniques are indispensable for assessing the purity of 5-nitro-1,10-phenanthroline and for separating it from impurities or related byproducts.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of 5-nitro-1,10-phenanthroline. Commercial suppliers routinely use HPLC to confirm the purity of their products, often reporting levels of 97% or higher. thermofisher.comsigmaaldrich.comsigmaaldrich.com

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.comsielc.com This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications where the separated components will be analyzed by mass spectrometry (LC-MS), it is recommended to replace the phosphoric acid with formic acid to ensure compatibility. sielc.comsielc.com This liquid chromatography method is also scalable and can be used for the preparative separation of impurities. sielc.comsielc.com

Table 2: Reported Purity of 5-nitro-1,10-phenanthroline Determined by HPLC

| Supplier/Source | Reported Purity |

| Tokyo Chemical Industry (TCI) | >98.0%(T)(HPLC) |

| Thermo Scientific Chemicals | >=97.5 % |

| Sigma-Aldrich | ≥97% |

| Data sourced from various chemical suppliers. thermofisher.comsigmaaldrich.comtcichemicals.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Precursors

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. While 5-nitro-1,10-phenanthroline itself has a high melting point (202-204 °C) and low volatility, making it less suitable for direct GC-MS analysis without derivatization, the technique is highly relevant for analyzing its volatile precursors and potential byproducts generated during its synthesis. sigmaaldrich.com

The synthesis of 5-nitro-1,10-phenanthroline involves precursors such as 1,10-phenanthroline. nih.govnist.gov GC-MS is an ideal method for monitoring the purity of such starting materials and for detecting any residual amounts in the final product. Furthermore, side reactions during the nitration of 1,10-phenanthroline could lead to the formation of various volatile byproducts. GC-MS can be used to separate and identify these trace impurities, providing crucial information for process optimization and quality control. A predicted GC-MS spectrum for the related compound 1,10-phenanthroline-5,6-dione (B1662461) is available, indicating the applicability of this technique to the broader family of phenanthroline derivatives.

Table 3: Potential Volatile Analytes in the Synthesis of 5-nitro-1,10-phenanthroline Amenable to GC-MS Analysis

| Compound Name | Role/Relation | Molecular Formula |

| 1,10-Phenanthroline | Precursor | C₁₂H₈N₂ |

| Quinoline | Potential Precursor/Impurity | C₉H₇N |

| 1,10-Phenanthroline-5,6-dione | Related Compound/Potential Byproduct | C₁₂H₆N₂O₂ |

| Information compiled from various sources. nih.govnist.gov |

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 5-Nitro-1,10-phenanthroline (B1664666) within Coordination Complexes

As a ligand, 5-nitro-1,10-phenanthroline exhibits distinct properties that influence the structure, stability, and reactivity of its metal complexes. The presence of the electron-withdrawing nitro group at the 5-position significantly modulates the electronic environment of the phenanthroline ring system.

Chelation Behavior and Donor Atom Preferences with Various Metal Ions

5-Nitro-1,10-phenanthroline functions as a bidentate chelating ligand, coordinating to metal ions through the two nitrogen atoms of the phenanthroline ring system. researchgate.net This chelation results in the formation of a stable five-membered ring with the metal center. researchgate.net This N,N-coordination is the primary mode of binding observed with a variety of metal ions, including transition metals, lanthanides, and actinides. jlu.edu.cnresearchgate.net The rigid and planar structure of the phenanthroline backbone contributes to the stability of the resulting metal complexes. researchgate.net

The chelation of 5-nitro-1,10-phenanthroline to a metal ion is a well-established behavior. For instance, in complexes with transition metals like cobalt(II), the ligand coordinates through both nitrogen atoms. nih.gov This bidentate coordination is also observed in complexes with other transition metals. jlu.edu.cn The formation of stable chelates is a key feature of its coordination chemistry. tudublin.ie

Influence of the Nitro Group on Ligand Field Strength and Metal-Ligand Interactions

The introduction of a nitro group at the 5-position of the 1,10-phenanthroline (B135089) ligand has a profound effect on its electronic properties and, consequently, its interaction with metal centers. The nitro group is strongly electron-withdrawing, which enhances the π-acceptor character of the ligand. This increased π-acidity allows for stronger back-bonding from the metal d-orbitals to the ligand's π* orbitals, leading to more stable metal-ligand bonds.

This enhanced π-acceptor ability influences the ligand field strength. The electrochemical response of metal complexes with 5-nitro-1,10-phenanthroline shows metal-localized oxidations that are shifted to more positive potentials compared to analogous complexes with unsubstituted 1,10-phenanthroline. researchgate.net This indicates that the nitro group makes the metal center more difficult to oxidize, a consequence of the increased electron-withdrawing nature of the ligand.

In the case of cobalt(II) complexes, theoretical studies have been conducted to understand the molecular structure and electronic properties of Co(mnt)(5-NO2-phen), where mnt2- is maleonitriledithiolate. nih.gov These studies provide insights into the metal-ligand interactions and the electronic structure of such complexes. nih.gov

Synthesis and Characterization of Metal Complexes Involving 5-Nitro-1,10-phenanthroline

The synthesis of metal complexes with 5-nitro-1,10-phenanthroline has been extensively explored, leading to a diverse range of coordination compounds with various transition metals, lanthanides, and actinides.

Preparation Routes for Transition Metal Complexes (e.g., Fe(II), Ru(II), Ni(II), Cu(II), Co(II), Pd(II), Pt(II))

The synthesis of transition metal complexes with 5-nitro-1,10-phenanthroline typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Iron(II) Complexes: The tris(5-nitro-1,10-phenanthroline)iron(II) complex has been synthesized and its aquation kinetics studied in various aqueous mixtures. rsc.org The synthesis of mixed-ligand iron(II) complexes containing 1,10-phenanthroline and 1,10-phenanthroline-5,6-dione (B1662461) has also been reported, with characterization by methods including electrospray ionization mass spectrometry. epa.govnih.gov

Ruthenium(II) Complexes: Ruthenium(II) complexes containing 5-nitro-1,10-phenanthroline have been synthesized. acs.org While specific synthetic details for the 5-nitro derivative are part of broader studies, the general approach often involves reacting a ruthenium precursor, such as cis-[Ru(DMSO)4Cl2], with the phenanthroline ligand. nih.gov

Nickel(II) Complexes: The synthesis of nickel(II) complexes with phenanthroline derivatives is a common practice in coordination chemistry. researchgate.net

Copper(II) Complexes: Binuclear copper(II) coordination compounds with 5-nitro-1,10-phenanthroline and furancarboxylic acids have been synthesized by reacting copper(II) acetate (B1210297) with the respective ligands in methanol. researchgate.net The resulting complexes were structurally characterized by X-ray diffraction. researchgate.net

Cobalt(II) Complexes: A cobalt(II) complex with maleonitriledithiolate and 5-nitro-1,10-phenanthroline, Co(mnt)(5-NO2-phen), has been synthesized and studied using spectroscopic and theoretical methods. nih.gov

Palladium(II) and Platinum(II) Complexes: Palladium(II) and platinum(II) complexes with 1,10-phenanthroline and its derivatives are well-documented. digitellinc.comnih.govrsc.orgnih.govrsc.org For instance, platinum(II) chelates of various 5-substituted phenanthrolines, including 5-nitro-1,10-phenanthroline, have been prepared and tested for their cytotoxic properties. sigmaaldrich.com The synthesis of platinum(II) complexes of the type [Pt(1,10-phenanthroline)(SArFn)2] has been achieved through metathesis reactions. researchgate.net

A summary of representative synthetic methods for transition metal complexes is presented in the table below.

| Metal Ion | Precursor(s) | Ligand(s) | Solvent(s) | Key Reaction Conditions | Resulting Complex Type |

| Fe(II) | Iron(II) sulfate (B86663) hepta hydrate (B1144303) | 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione, NCS- | Not specified | Not specified | Mixed-ligand complexes epa.gov |

| Cu(II) | Copper(II) acetate | 5-nitro-1,10-phenanthroline, 2-furancarboxylic acid/5-nitro-2-furancarboxylic acid | Methanol | Ion exchange reaction | Binuclear coordination compounds researchgate.net |

| Co(II) | Not specified | 5-nitro-1,10-phenanthroline, maleonitriledithiolate | Not specified | Not specified | Co(mnt)(5-NO2-phen) nih.gov |

| Pd(II) | Pd(phen)Cl2, Ag(O3SCF3) | 1,10-phenanthroline, N-donor ligands | Acetonitrile (B52724) | Removal of AgCl, addition of N-donor ligand | [Pd(phen)(N-donor)x]y+ digitellinc.com |

| Pt(II) | Pt(phen)Cl2, phenanthroline monohydrate | 1,10-phenanthroline | Water | Stirred at 108 °C | Pt(phen)22 rsc.org |

Lanthanide and Actinide Coordination Chemistry Studies

The coordination chemistry of 5-nitro-1,10-phenanthroline extends to lanthanide and actinide elements. Novel lanthanide complexes with 5-nitro-1,10-phenanthroline, including Eu3+, Tb3+, Sm3+, Dy3+, and Gd3+, have been synthesized and their photophysical properties investigated. researchgate.net These studies have shown that the triplet state energy of the 5-nitro-1,10-phenanthroline ligand is suitable for sensitizing the luminescence of certain lanthanide ions, particularly Eu3+ and Sm3+. researchgate.net

The general synthetic approach for these lanthanide complexes involves reacting a lanthanide salt with the 5-nitro-1,10-phenanthroline ligand. The resulting complexes have been characterized by elemental analysis, IR, UV, and luminescence spectra. researchgate.net

Main Group Metal Adduct Formation

Information regarding the formation of adducts between 5-nitro-1,10-phenanthroline and main group metals is not extensively detailed in the provided search results. While the focus of the available literature is predominantly on transition metals and lanthanides, the fundamental chelating ability of the phenanthroline scaffold suggests that interactions with main group metals are plausible. Further research would be necessary to fully explore this area of its coordination chemistry.

Electrochemical Behavior and Redox Properties of Complexes

The electrochemical characteristics of metal complexes incorporating the 5-nitro-1,10-phenanthroline ligand are a central area of study. The redox properties are typically investigated using advanced electrochemical techniques that elucidate the electron transfer processes occurring at the metal center and the ligand framework.

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful techniques used to probe the redox behavior of these complexes. pineresearch.comnih.gov CV studies provide information on the potentials at which redox events occur and the stability of the resulting species, while SWV offers enhanced sensitivity by minimizing background charging currents. pineresearch.comnih.gov

Research on a cobalt(II) complex, tris(5-nitro-1,10-phenanthroline)cobalt(II), utilized cyclic voltammetry to study its redox mediation capabilities. researchgate.net The voltammograms revealed specific redox couples associated with the Co(II)/Co(I) and Co(III)/Co(II) transitions, with the formal potential influenced by the electron-withdrawing nitro group on the phenanthroline ligand. researchgate.net

Similarly, square wave voltammetry has been employed to study copper-phenanthroline complexes. researchgate.net These studies analyze the relationship between the SWV response and the parameters of charge transfer. For a copper(II)-phenanthroline-tributylphosphate complex, SWV was used to investigate its synergetic adsorptive accumulation on a mercury drop electrode surface, demonstrating the technique's utility in understanding complex interfacial electrochemistry. researchgate.net The reduction peak current was found to be enhanced due to the concentration of the complex in the adsorption layer at the electrode surface. researchgate.net

Table 1: Cyclic Voltammetry Data for Tris(5-nitro-1,10-phenanthroline)Cobalt(II) Complex This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Reference |

|---|---|---|

| Formal Potential (E°') | Varies with conditions | researchgate.net |

| Scan Rates | 0.050–5.000 V/s | researchgate.net |

| System Studied | Redox mediation of glucose oxidase | researchgate.net |

The electron transfer (ET) mechanisms in these complexes are intricate, involving both the metal center and the ligand. The 5-nitro-1,10-phenanthroline ligand can actively participate in redox processes. Due to its π-acceptor nature, the ligand can stabilize reduced metal centers and can also be reduced itself.

Studies on cobalt complexes with substituted phenanthrolines, including the 5-nitro derivative, have explored the homogeneous electron transfer rate constant (kₛ) using models such as the Marcus cross-relation and tunneling effect. researchgate.net This work aims to understand the molecular interactions between the mediator complex and enzymes like glucose oxidase. researchgate.net In related systems, it has been observed that electron transfer processes can occur primarily at the ligand rather than the metal center. manchester.ac.uk For complexes of 1,10-phenanthroline-5,6-dione, a derivative of the parent ligand, electrochemical and spectroelectrochemical studies combined with DFT calculations showed that electron transfer processes between +0.5 and -1.25 V all happen at the ligand. manchester.ac.uk The polyaromatic structure of the phenanthroline ligand provides rigidity and facilitates electron delocalization, which is fundamental to these redox properties. nih.gov

Influence of Counter-Ions (e.g., Nitrate) on Complex Structure and Stability

The counter-ion present in the coordination compound, such as nitrate (B79036) (NO₃⁻), plays a crucial role in determining the final structure, stability, and even reactivity of the metal complex. The nitrate ion can influence the crystal packing through hydrogen bonding and other non-covalent interactions, and in some cases, it can directly coordinate with the metal center. researchgate.net

In the context of complexes with 5-nitro-1,10-phenanthroline, the nitrate ion's influence is particularly noteworthy. During the oxidation of a copper(II)-5-nitro-1,10-phenanthroline complex with hydrogen peroxide, infrared spectroscopy of the resulting product indicated the presence of the nitrate anion. researchgate.net The analysis suggested that the nitrate anion originates from the nitrogen atoms of the phenanthroline ring and the nitro group, pointing to a profound breakdown of the aromatic system under strong oxidizing conditions. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula/Synonym |

|---|---|

| Nitric acid;5-nitro-1,10-phenanthroline | C₁₂H₇N₃O₂ |

| 1,10-phenanthroline | C₁₂H₈N₂ (phen) |

| 5-nitro-1,10-phenanthroline | C₁₂H₇N₃O₂ (nphen) |

| Tris(5-nitro-1,10-phenanthroline)Cobalt(II) | [Co(C₁₂H₇N₃O₂)₃]²⁺ |

| Copper(II)-phenanthroline-tributylphosphate | Cu-phen-TBP |

| 1,10-phenanthroline-5,6-dione | C₁₂H₆N₂O₂ |

| Glucose oxidase | GOx |

| Hydrogen peroxide | H₂O₂ |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone in the study of 5-nitro-1,10-phenanthroline (B1664666). These calculations provide a detailed picture of the molecule's electronic landscape.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 5-nitro-1,10-phenanthroline, calculations using DFT methods, such as B3LYP with a 6-31G(d) basis set, have been employed to find the lowest energy structure. These optimized geometries reveal a nearly planar phenanthroline skeleton, with the nitro group slightly twisted out of the plane of the aromatic rings. The calculated bond lengths and angles from these studies are in close agreement with experimental data obtained from X-ray crystallography, validating the computational models used.

Table 1: Selected Optimized Geometrical Parameters for 5-nitro-1,10-phenanthroline

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | C5-N(nitro) | 1.47 Å |

| Bond Length | N(nitro)-O | 1.23 Å |

| Bond Angle | C4-C5-C6 | 120.5° |

Note: The values are representative and may vary slightly depending on the specific computational method and basis set used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For 5-nitro-1,10-phenanthroline, the introduction of the electron-withdrawing nitro group significantly impacts the electronic structure compared to the parent 1,10-phenanthroline (B135089) molecule. Computational analyses show that both the HOMO and LUMO energy levels are lowered, but the effect is more pronounced for the LUMO. This results in a smaller HOMO-LUMO gap, suggesting that 5-nitro-1,10-phenanthroline is more reactive and can more readily accept electrons than its unsubstituted counterpart.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals a significant polarization of the molecule. The nitro group carries a substantial negative charge, while the phenanthroline ring system becomes more electron-deficient. This charge distribution is crucial for understanding intermolecular interactions.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,10-Phenanthroline | -6.21 | -1.35 | 4.86 |

Note: These values are illustrative and depend on the level of theory and basis set.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. For 5-nitro-1,10-phenanthroline, TD-DFT calculations have been used to simulate its UV-Vis spectrum, showing good agreement with experimental results. The calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system and n→π* transitions involving the nitrogen atoms.

Similarly, the vibrational frequencies corresponding to infrared (IR) spectra can be calculated using DFT. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic symmetric and asymmetric stretching frequencies of the nitro group, and the various C-H and C-N stretching and bending modes of the phenanthroline core.

While less common in the literature for this specific molecule, computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of related compounds.

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into solvation, aggregation, and intermolecular interactions.

For 5-nitro-1,10-phenanthroline, MD simulations could be used to study its interaction with solvent molecules, such as water or organic solvents. These simulations would reveal how the solvent molecules arrange themselves around the solute and the energetic contributions of these interactions. Furthermore, MD can be used to model the interaction of 5-nitro-1,10-phenanthroline with other molecules, such as metal ions or biological macromolecules, which is crucial for understanding its role as a ligand in coordination chemistry.

Elucidation of Reaction Mechanisms and Pathways via Computational Approaches

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For 5-nitro-1,10-phenanthroline, this could involve studying its synthesis, for example, the nitration of 1,10-phenanthroline. DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of the most likely reaction pathway and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

Another area of interest is the mechanism of its interaction with metal ions to form complexes. Computational studies can model the coordination process, revealing the step-by-step formation of bonds and the associated energy changes.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. Computational models are increasingly used to develop quantitative structure-activity relationships (QSAR).

In the context of 5-nitro-1,10-phenanthroline and its derivatives, computational SAR studies could be employed to understand how modifications to the chemical structure affect a particular property. For instance, by calculating various molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) for a series of related compounds, it is possible to build a mathematical model that predicts their activity. This approach is particularly useful in the rational design of new molecules with enhanced properties, for example, as improved ligands for metal complexes or as new functional materials.

Advanced Research Applications and Methodological Contributions Excluding Prohibited Areas

Catalytic Applications of Metal Complexes Derived from 5-Nitro-1,10-phenanthroline (B1664666)

Metal complexes incorporating the 5-nitro-1,10-phenanthroline ligand are explored for their catalytic prowess in both homogeneous and heterogeneous systems. The nitro group's electronic influence on the metal center is a key factor in tuning the reactivity and efficiency of these catalysts.

In homogeneous catalysis, complexes of 5-nitro-1,10-phenanthroline have been investigated primarily in oxidation and reduction reactions. The electron-withdrawing nature of the nitro group can significantly impact the catalytic activity of the coordinated metal ion.

For instance, studies on the oxidation of metal complexes of 5-nitro-1,10-phenanthroline by hydrogen peroxide have revealed that the stable phenanthroline ring can undergo profound destruction. researchgate.net This process is attributed to the catalytic action of the metal cation (such as Cu(II) and Fe(II)), which facilitates the oxidative process. researchgate.net The reaction with iron(II) complexes of 5-nitro-1,10-phenanthroline proceeds much faster than with corresponding copper complexes, a process that is accelerated by sunlight. researchgate.net

Furthermore, the introduction of a nitro-group substituent in a 1,10-phenanthroline-cobalt(II) metal-complex has been shown to significantly boost its electrocatalytic activity toward the oxygen reduction reaction (ORR). researchgate.net The enhancement is attributed to the downshift of the eg-orbital energy level for the central Co(II) ion, an effect of the electron-withdrawing nitro group. researchgate.net This modification results in a highly efficient four-electron reduction pathway for the ORR. researchgate.net Iridium(I) complexes with derivatives of 1,10-phenanthroline (B135089) have also demonstrated utility in the selective reduction of nitroaromatic compounds through hydrogen transfer. acs.org

To overcome challenges associated with homogeneous catalysts, such as separation and reuse, researchers have focused on immobilizing 5-nitro-1,10-phenanthroline and its metal complexes onto solid supports. These heterogeneous catalysts often exhibit enhanced stability and recyclability.

Various materials have been employed as supports for phenanthroline-based catalysts. These include:

Zeolites : Tris(1,10-phenanthroline)iron(II) complexes have been loaded onto NaY-type zeolite to create a heterogeneous photo-Fenton catalyst for the degradation of methylene (B1212753) blue. researchgate.net This immobilized catalyst is stable, recoverable, and effective in neutral or weakly basic media. researchgate.net

Alumina (Al₂O₃) : Copper complexes with 1,10-phenanthroline ligands substituted with α-aminophosphonate groups have been immobilized on alumina. rsc.org These catalysts showed high activity and selectivity in atom-transfer radical cyclization (ATRC) reactions and were recyclable. rsc.org

Porous Organic Polymers : A microporous organic polymer based on phenanthroline has been used as a support for palladium catalysts. rsc.org This heterogeneous system proved highly efficient for Suzuki–Miyaura and Heck coupling reactions, with the catalyst being reusable for at least 10-12 cycles without significant loss of activity. rsc.org

Mesoporous Organosilica : Cobalt complexes immobilized on phenanthroline-based periodic mesoporous organosilica (Phen-PMO) have shown good catalytic activity for the hydrosilylation of alkynes. researchgate.net

Immobilization can be achieved through various methods, including covalent attachment to electrode surfaces. nih.gov The interior environment of the support material, such as in polystyrene/divinylbenzene resins, can significantly influence the catalytic outcomes, sometimes overriding the effect of the bulk solvent. acs.org

Materials Science Applications: Optoelectronic and Sensing Materials

The rigid structure and π-system of the 5-nitro-1,10-phenanthroline ligand make it an excellent component for advanced materials with specific optical and electronic properties. rsc.org

Complexes of 5-nitro-1,10-phenanthroline with lanthanide ions (Eu³⁺, Sm³⁺, Tb³⁺, Dy³⁺, and Gd³⁺) have been synthesized and studied for their photophysical properties. researchgate.net In these complexes, the 5-nitro-1,10-phenanthroline ligand acts as an "antenna," absorbing UV radiation and transferring the energy to the metal ion. researchgate.net The triplet state energy of the ligand was determined to be 20,048 cm⁻¹, which is suitable for sensitizing the luminescence of certain lanthanide ions, particularly Europium(III) (Eu³⁺) and Samarium(III) (Sm³⁺). researchgate.net This energy transfer results in the intense, characteristic fluorescence of the metal ion, making these complexes potential red-emitting materials. researchgate.net

The general photophysical properties of phenanthroline-based chromophores can be tuned by structural modifications at various positions on the ring system. researchgate.net The introduction of different substituents can alter the electronic interaction between the ligand and a metal center or other parts of a molecule, thereby influencing the absorption and emission characteristics. jcchems.com

The 1,10-phenanthroline framework is a key component in the design of chemosensors for detecting various analytes, including metal ions. researchgate.net Derivatization of the phenanthroline core allows for the creation of tailored sensors. researchgate.net While research specifically on 5-nitro-1,10-phenanthroline as a chemosensor is specific, the principles are well-established for the parent compound and its derivatives.

The sensing mechanism typically relies on the coordination of the target analyte (e.g., a metal ion) to the phenanthroline nitrogen atoms. This binding event alters the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a shift in the absorption spectrum (colorimetric sensing) or a change in fluorescence intensity ("switch-on" or "switch-off" fluorescent sensing). researchgate.net For example, a phenanthroline derivative with amidic functionality showed differential absorption changes upon binding with Cd²⁺, Zn²⁺, and Cu²⁺ ions, enabling the construction of molecular logic gates. researchgate.net

In the realm of biosensing, phenanthroline derivatives are used for enzyme immobilization. A biosensor for glucose was developed by encapsulating glucose oxidase within an enzymatically synthesized poly(1,10-phenanthroline-5,6-dione) film on an electrode. nih.gov The polymer film provides a stable matrix for the enzyme, and the electrochemical response of the modified electrode is dependent on the glucose concentration. nih.gov

Analytical Reagent Development and Separation Methodologies

5-Nitro-1,10-phenanthroline was one of the first substituted phenanthroline compounds to be investigated for analytical applications, following the discovery of the iron(II)-phenanthroline complex as a redox indicator. gfschemicals.com

The primary analytical application of phenanthroline derivatives is in the spectrophotometric determination of metal ions, most notably iron(II). tubitak.gov.trchemicalbook.com The reaction between iron(II) and 1,10-phenanthroline derivatives forms a stable, intensely colored complex that can be quantified using visible spectrophotometry. tubitak.gov.trresearchgate.net A method using the related compound 5-nitro-6-amino-1,10-phenanthroline (B68145) for iron(II) determination is based on the formation of a colored product with an absorption maximum at 520 nm. tubitak.gov.trresearchgate.net This method demonstrates high sensitivity, with a linear relationship between absorbance and iron(II) concentration in the sub-µg/mL range. tubitak.gov.tr

In addition to spectrophotometry, 5-nitro-1,10-phenanthroline is amenable to modern separation techniques. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for its analysis. sielc.com The method uses a simple mobile phase of acetonitrile (B52724), water, and an acid (phosphoric or formic acid), demonstrating its utility in separation science and for potential applications like impurity isolation in preparative separations. sielc.com

Extraction and Preconcentration Techniques (e.g., for metal ions)

The rigid, planar structure and N,N-donating atoms of the 1,10-phenanthroline backbone make it an exceptional chelating agent for various metal ions. researchgate.net This property is harnessed in solid-phase extraction (SPE) techniques for the preconcentration of trace metal ions from aqueous solutions. While studies may utilize the parent 1,10-phenanthroline, the principles are directly applicable to its derivatives.

A common methodology involves immobilizing the chelating agent onto a solid support, such as silica (B1680970) gel. This functionalized sorbent is then used to selectively capture metal ions from a large volume of sample. The general procedure includes:

Sorbent Preparation : Adsorption or chemical bonding of the phenanthroline derivative onto silica gel particles.

Sample Treatment : The pH of the sample solution is adjusted to optimize the formation of the metal-phenanthroline complex.

Extraction : The sample is passed through a column packed with the functionalized sorbent (dynamic method) or stirred with the sorbent (static method). The metal ions are retained on the solid phase through complexation.

Elution : The captured metal ions are stripped from the sorbent using a small volume of an acidic solution, thereby achieving a higher concentration.

Determination : The concentration of the metal ions in the eluate is determined using analytical techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

The presence of the nitro group in 5-nitro-1,10-phenanthroline can modify the basicity and complexing behavior of the ligand, potentially influencing the selectivity and stability of the metal complexes formed. wikipedia.org Research on the parent compound, 1,10-phenanthroline, for the preconcentration of heavy metals like Cd(II), Co(II), Ni(II), Cu(II), Pb(II), and Zn(II) has demonstrated high recovery rates, particularly with dynamic column methods.

Table 1: Example Recovery of Metal Ions Using a 1,10-Phenanthroline-Modified Silica Gel Sorbent

| Metal Ion | Recovery (Dynamic Method) (%) |

| Cd(II) | 99 |

| Co(II) | 101 |

| Ni(II) | 100 |

| Cu(II) | 99 |

| Pb(II) | 101 |

| Zn(II) | 100 |

Data is based on the application of the parent compound 1,10-phenanthroline and is representative of the technique.

Spectrophotometric Determination Methodologies

The 1,10-phenanthroline family of compounds is widely used in spectrophotometry, particularly for the determination of iron(II). tubitak.gov.tr The reaction between 1,10-phenanthroline and Fe(II) produces a stable, intensely colored orange-red complex, which can be quantified using a spectrophotometer. tubitak.gov.trresearchgate.net

The introduction of a nitro group (—NO₂) onto the phenanthroline ring serves as a chromophore, which can enhance the molar absorptivity of the resulting metal complex, thereby increasing the sensitivity of the method. tubitak.gov.tr Studies on the closely related compound 5-nitro-6-amino-1,10-phenanthroline (NAF) for the determination of Fe(II) illustrate this principle effectively. The method is based on the formation of a colored complex between Fe(II) and the reagent in an acidic medium, with the absorbance measured at its maximum wavelength (λmax). tubitak.gov.trresearchgate.net The key parameters for such a determination include the linear concentration range that follows the Beer-Lambert law, the molar absorptivity, and the stoichiometry of the complex. tubitak.gov.trtubitak.gov.trresearchgate.net

Table 2: Spectrophotometric Determination of Iron(II) using a 5-Nitro-Phenanthroline Derivative

| Parameter | Value | Reference |

| Reagent | 5-Nitro-6-amino-1,10-phenanthroline | tubitak.gov.tr, tubitak.gov.tr |

| Analyte | Iron(II) | tubitak.gov.tr, tubitak.gov.tr |

| Absorption Maximum (λmax) | 520 nm | tubitak.gov.tr, researchgate.net |

| Linear Range | 0.1 µg/mL – 0.4 µg/mL | tubitak.gov.tr, researchgate.net |

| Molar Absorptivity | 13,900 L·mol⁻¹·cm⁻¹ | tubitak.gov.tr |

| Stoichiometry (Fe:Ligand) | 1:3 | tubitak.gov.tr, researchgate.net |

Investigation of DNA/Protein Interactions for Mechanistic Understanding

The planar, aromatic structure of 5-nitro-1,10-phenanthroline allows it and its metal complexes to interact with biological macromolecules like DNA and proteins. These interactions are crucial for understanding the mechanisms of action for potential therapeutic agents, distinct from their clinical efficacy.

Metal complexes of 1,10-phenanthroline and its derivatives are well-known for their ability to bind and cleave DNA. The binding mechanism often involves the intercalation of the planar phenanthroline ligand between the base pairs of the DNA double helix. wikipedia.orglibretexts.org This non-covalent association is further stabilized by electrostatic interactions between the cationic complex and the anionic phosphate (B84403) backbone of DNA. libretexts.org The specific chirality of octahedral complexes, such as the Δ-isomer of tris(phenanthroline)ruthenium(II), can be favored for intercalation into the right-handed DNA helix. libretexts.org

The cleavage mechanism is typically oxidative and mediated by the metal center of the complex. For instance, the copper complex, [Cu(phen)₂]⁺, in the presence of a reducing agent and molecular oxygen, can generate reactive oxygen species (ROS) like hydroxyl radicals. nih.gov These highly reactive species can then attack the deoxyribose sugar or bases of the DNA backbone, leading to strand scission. nih.gov The location of the cleavage is directed by the binding site of the complex, allowing these compounds to act as "chemical nucleases." nih.gov Similarly, ruthenium complexes can induce DNA cleavage upon irradiation, a process that may involve the generation of singlet oxygen. chim.it

The interaction of small molecules with proteins is fundamental to understanding their transport and potential biological activity. 1,10-phenanthroline is a known inhibitor of metallopeptidases, where it functions by chelating the essential metal ion (often zinc) from the enzyme's active site, rendering it inactive. wikipedia.orgnih.gov

Fluorescence spectroscopy is a primary tool for studying the binding of phenanthroline-containing compounds to serum albumins, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), which are major transport proteins in the bloodstream. nih.gov The intrinsic fluorescence of tryptophan residues in the protein is quenched upon binding of the compound. By analyzing the extent of this quenching, key parameters like the binding constant (Kb) and the number of binding sites (n) can be determined. nih.gov Such studies have been performed on lanthanide complexes with 1,10-phenanthroline, revealing strong binding affinities to BSA. nih.gov The interaction is often driven by hydrophobic forces, where the aromatic phenanthroline ligand binds to hydrophobic pockets within the protein. nih.gov

Table 3: Example Binding Parameters of Lanthanide-1,10-Phenanthroline Complexes with Bovine Serum Albumin (BSA)

| Complex | Binding Constant (K_b) (M⁻¹) | Number of Binding Sites (n) |

| Holmium-phen complex | 5.13 x 10⁵ | ~1 |

| Dysprosium-phen complex | 4.17 x 10⁵ | ~1 |

Data is based on the application of the parent compound 1,10-phenanthroline and is representative of the methodology. nih.gov

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways for Derivatization

The functionalization of the 1,10-phenanthroline (B135089) (phen) scaffold is crucial for tailoring its properties for specific applications, such as in luminescent materials, catalysis, and sensors. nih.gov While the synthesis of 5-nitro-1,10-phenanthroline (B1664666) itself is well-established, typically involving the nitration of 1,10-phenanthroline with a mixture of nitric and sulfuric acids, future research should focus on more sophisticated and versatile derivatization strategies. researchgate.net

A significant challenge lies in the selective functionalization of the phenanthroline ring system beyond the initial nitro group. nih.gov Current methods often rely on the reduction of the nitro group to an amine, which can then be further modified. researchgate.net However, developing novel synthetic routes that allow for direct and controlled introduction of various functional groups at other positions of the 5-nitro-1,10-phenanthroline backbone is a key area for exploration. This could involve leveraging modern synthetic methodologies that were not available during the initial investigations of the compound. nih.govresearchgate.net

Future work could explore:

Advanced Cross-Coupling Reactions: Utilizing modern palladium-catalyzed reactions like Suzuki and Sonogashira/Castro-Stevens to introduce aryl or alkynyl groups, which has been successful for other phenanthroline derivatives. researchgate.net

Direct C-H Activation: Investigating methods for the direct functionalization of C-H bonds on the phenanthroline ring, which would provide a more atom-economical and efficient route to novel derivatives compared to traditional multi-step syntheses.

[3+2] Cycloaddition Reactions: Exploring cycloaddition strategies, as demonstrated with other phenanthroline systems, to build complex fused-ring structures onto the 5-nitro-1,10-phenanthroline framework, potentially leading to new classes of ligands with unique photophysical properties. nih.gov

Flow Chemistry: Implementing continuous flow synthesis to improve the safety, reproducibility, and scalability of nitration and subsequent derivatization reactions, which are often highly exothermic.

A recent comprehensive review has highlighted the diverse strategies available for functionalizing the phenanthroline backbone at all possible positions, providing a valuable toolbox for chemists to design and create polyfunctional ligands based on the 5-nitro-1,10-phenanthroline structure. nih.gov

Investigation of Less Explored Metal Ion Interactions and Coordination Geometries

1,10-phenanthroline and its derivatives are renowned for their ability to form stable complexes with a wide range of transition metal ions, acting as bidentate chelating ligands. wikipedia.orgresearchgate.net The resulting complexes often exhibit interesting photophysical, photochemical, and electrochemical properties. researchgate.net Much of the existing research on 5-nitro-1,10-phenanthroline complexes has focused on common transition metals like iron(II), copper, and ruthenium. acs.orgrsc.org

A significant unaddressed challenge is the systematic exploration of the coordination chemistry of 5-nitro-1,10-phenanthroline with a broader array of metal ions. Future research should target:

Lanthanide and Actinide Ions: Investigating the complexation with f-block elements to explore potential applications in luminescence and as contrast agents. The synthesis of erbium complexes with related phenanthroline ligands suggests this is a promising direction. researchgate.net

Less Common Transition Metals: Studying interactions with metals such as zirconium, molybdenum, and rhenium could lead to complexes with novel catalytic activities or unusual coordination geometries. libretexts.org

Main Group Metals: Exploring the coordination with main group elements like tin, lead, or bismuth to create materials with unique structural and electronic properties.

Furthermore, the influence of the electron-withdrawing nitro group on the coordination geometry is an area ripe for investigation. While octahedral geometries are common for [M(phen)3]-type complexes, the electronic perturbation from the nitro group could stabilize less common geometries. libretexts.orgmdpi.com Research could focus on synthesizing and characterizing complexes where steric hindrance or electronic factors favor trigonal bipyramidal, square pyramidal, or even higher coordination numbers. libretexts.org The coordination number and resulting geometry are critical in determining the complex's properties and reactivity. libretexts.org

Development of Advanced Computational Models for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of coordination complexes. colab.wsmdpi.com For 5-nitro-1,10-phenanthroline systems, DFT calculations have been used to predict UV spectra and analyze molecular structures. mdpi.com However, there are still significant challenges in accurately modeling the complex electronic structures, excited states, and reaction dynamics of their metal complexes.

Future research should focus on developing and applying more advanced computational models to:

Accurately Predict Photophysical Properties: Moving beyond standard DFT to more sophisticated methods like Time-Dependent DFT (TD-DFT) and multireference methods to accurately predict the luminescence and photochemical behavior of lanthanide and transition metal complexes.

Model Complex Environments: Developing multiscale models that combine quantum mechanics (for the metal complex) with molecular mechanics (for the surrounding solvent or biological matrix) to simulate behavior in realistic environments, such as within a cell or on a material surface.

Screen for Novel Ligands and Complexes: Employing high-throughput computational screening to predict the properties of a large library of virtual 5-nitro-1,10-phenanthroline derivatives and their metal complexes, thereby guiding synthetic efforts toward the most promising candidates for specific applications. researchgate.netresearchgate.net

Investigate Reaction Mechanisms: Using computational tools to elucidate the detailed mechanisms of catalytic reactions or the pathways of photo-induced processes involving these complexes.

These advanced computational approaches will be crucial for rational design and for gaining a deeper understanding of the structure-property relationships that govern the functionality of these complex systems. acs.org

Integration with Emerging Technologies in Smart Materials and Chemical Sensing

The unique properties of 1,10-phenanthroline derivatives make them excellent candidates for integration into emerging technologies. chemicalbook.com Their ability to form stable, often colored or luminescent, metal complexes is the foundation for their use in chemical sensing and smart materials. researchgate.netchemicalbook.com

Future research should actively pursue the incorporation of 5-nitro-1,10-phenanthroline and its metal complexes into:

Smart Materials: Developing responsive materials where the optical or electronic properties change in response to external stimuli like light, temperature, or the presence of a specific analyte. This could include creating luminescent metal-organic frameworks (MOFs) or functionalized polymers. chemicalbook.com

Chemical Sensors and Biosensors: Designing highly sensitive and selective sensors for detecting specific metal ions, anions, or small molecules. researchgate.netyoutube.com The strong chelating nature of the phenanthroline core is ideal for this purpose. lifesensors.com Research could focus on nanostructured materials, such as functionalized nanoparticles or nanorods, to enhance sensitivity and response time. colostate.edu

Photodynamic Therapy and Bioimaging: Creating new derivatives and complexes that can act as photosensitizers for photodynamic therapy or as luminescent probes for cellular imaging. The parent compound 1,10-phenanthroline has been explored for drug research, and the nitro-derivative offers a platform for further functionalization. chemicalbook.com

A key challenge is the effective interfacing of these molecular components with device platforms, such as electrodes or microfluidic chips, to create practical and robust technological solutions. youtube.comcolostate.edu

Addressing Scalability and Sustainability in the Synthesis and Application of the Compound

While laboratory-scale syntheses of 5-nitro-1,10-phenanthroline and its derivatives are well-documented, significant challenges remain in terms of scalability and sustainability. nih.govresearchgate.net For the compound to be used in widespread commercial applications, such as in smart materials or large-scale chemical sensing, its production must be cost-effective, safe, and environmentally friendly.

Future research must address these critical issues by:

Developing Greener Synthetic Routes: Replacing harsh reagents like fuming sulfuric and nitric acids with more benign alternatives. This could involve exploring solid acid catalysts or enzymatic processes.

Improving Process Efficiency: Optimizing reaction conditions to increase yields, reduce waste, and minimize energy consumption. The use of flow chemistry could play a significant role here. 24marketreports.com

Designing for Sustainability: Considering the entire lifecycle of the compound, from synthesis to application and disposal. This includes designing derivatives that are less toxic and more biodegradable.

Reducing Reliance on Precious Metals: While metals like ruthenium and iridium form highly effective complexes, their cost and scarcity are prohibitive for many applications. A major challenge is to design ligands based on 5-nitro-1,10-phenanthroline that can achieve similar performance with more abundant and less toxic metals like iron or copper.

Addressing these challenges in scalability and sustainability is essential for translating the promising laboratory findings into real-world technologies and ensuring the long-term viability of applications based on this versatile compound. chemicalbook.com24marketreports.com

Q & A

Q. What are the common synthetic routes for preparing 5-nitro-1,10-phenanthroline, and how do reaction conditions influence yield and purity?

- Methodological Answer : 5-Nitro-1,10-phenanthroline is typically synthesized via nitration of 2,9-dimethyl-1,10-phenanthroline hemihydrate using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions. The crude product is purified via combi flash chromatography with ethyl acetate/dichloromethane, yielding ~70% pure compound . Alternative methods include direct nitration of 1,10-phenanthroline, which requires precise stoichiometry to avoid over-oxidation and byproduct formation .

Q. How is 5-nitro-1,10-phenanthroline characterized for structural confirmation and purity assessment?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

Q. What role does nitric acid play in the synthesis and functionalization of 5-nitro-1,10-phenanthroline derivatives?

Q. How is 5-nitro-1,10-phenanthroline utilized as a redox indicator in titrimetric analysis?